Scientific Field: Organic Chemistry
Application Summary: A major application of IBX is the oxidation of alcohols to carbonyl compounds.
Method of Application: IBX is insoluble in almost all solvents, except DMSO.
Results or Outcomes: This oxidation process facilitates the construction of diverse heterocyclic systems.
Application Summary: IBX tolerates amine functionality, and is therefore used for the oxidation of amino alcohols to amino carbonyl compounds.
Method of Application: Similar to the oxidation of alcohols, this process also involves the electron transfer from the substrate to IBX.
Results or Outcomes: This oxidation process is particularly useful because it allows for the conversion of amino alcohols to amino carbonyl compounds without affecting the amine functionality.
Application Summary: IBX can oxidize 1,2-glycols without the cleavage of the glycol carbon-carbon bond.
Method of Application: The oxidation process is similar to the previous applications, involving the electron transfer from the substrate to IBX.
Results or Outcomes: This oxidation process is significant because it allows for the oxidation of 1,2-glycols without breaking the carbon-carbon bond.
Application Summary: Allylic and benzylic positions are also susceptible to oxidation by IBX.
Method of Application: The oxidation process involves the electron transfer from the substrate to IBX.
Results or Outcomes: This oxidation process is particularly useful in organic synthesis as it allows for the selective oxidation of allylic and benzylic positions.
Application Summary: Synthesis of unsaturated carbonyl compounds from carbonyl compounds can be accomplished by using IBX as an oxidant.
Results or Outcomes: This process is significant because it allows for the synthesis of unsaturated carbonyl compounds from carbonyl compounds.
Application Summary: Silyl enol ethers undergo oxidation upon exposure to IBX and 4-methoxypyridine N-oxide.
Results or Outcomes: This oxidation process is particularly useful in organic synthesis as it allows for the oxidation of silyl enol ethers.
Application Summary: IBX can be used for the oxidative cleavage of certain organic compounds.
Method of Application: The exact method of application can vary depending on the specific substrate being oxidized.
Results or Outcomes: This process can be used to break down complex organic molecules into simpler ones.
Application Summary: IBX can be used for the α-hydroxylation of carbonyl compounds.
Method of Application: The exact method of application can vary depending on the specific substrate being hydroxylated.
Results or Outcomes: This process can be used to introduce a hydroxyl group at the α-position of a carbonyl compound.
Application Summary: IBX can be used for the oxidation of β-hydroxyketones to β-diketones.
Results or Outcomes: This process can be used to convert β-hydroxyketones into β-diketones.
Scientific Field: Polymer Chemistry
Application Summary: 2-Iodobenzoic acid, a precursor to IBX, can be used in the synthesis of oligo (m -phenylene ethynylenes).
Method of Application: The exact method of application can vary depending on the specific synthesis procedure.
Results or Outcomes: This process can be used to produce oligo (m -phenylene ethynylenes), a type of conjugated polymer.
Scientific Field: Medicinal Chemistry
Application Summary: 2-Iodobenzoic acid, a precursor to IBX, can be used in the synthesis of various detoxifiers of organophosphorus nerve agents.
Results or Outcomes: This process can be used to produce compounds capable of detoxifying organophosphorus nerve agents.
Scientific Field: Biochemistry
Application Summary: 2-Iodobenzoic acid, a precursor to IBX, can be used for the detection of sulfhydryl groups in proteins.
Method of Application: The exact method of application can vary depending on the specific detection procedure.
Results or Outcomes: This process can be used to detect and quantify the presence of sulfhydryl groups in proteins.
Application Summary: 2-Iodobenzoic acid, a precursor to IBX, can be used in the Suzuki reaction.
Method of Application: The exact method of application can vary depending on the specific Suzuki reaction.
Results or Outcomes: This process can be used to form carbon-carbon bonds in organic compounds.
2-Iodoxybenzoic acid, commonly referred to as IBX, is an organic compound classified as a hypervalent iodine reagent. It is primarily utilized as an oxidizing agent in organic synthesis, particularly effective in converting alcohols to aldehydes and ketones. IBX is derived from 2-iodobenzoic acid and is known for its limited solubility in most organic solvents, making it primarily soluble in dimethyl sulfoxide. The compound has garnered attention due to its ability to facilitate various oxidation reactions under mild conditions, contributing significantly to synthetic organic chemistry .
The oxidation mechanism of IBX involves a two-step process. In the first step, the alcohol reacts with IBX to form a cyclic intermediate. This intermediate then undergoes rearrangement and fragmentation, leading to the formation of the aldehyde and the reduced periodinate species.
Key reactions include:
The synthesis of 2-iodoxybenzoic acid typically involves the oxidation of 2-iodobenzoic acid using strong oxidants such as potassium bromate or Oxone. A common method involves dissolving 2-iodobenzoic acid in water and adding Oxone at elevated temperatures (around 70°C), leading to the precipitation of IBX as a white crystalline solid. This method is favored due to its environmental friendliness, producing sulfate salts as by-products .
IBX is widely used in organic synthesis for various applications:
Studies on the interactions involving IBX have highlighted its compatibility with various functional groups, showcasing its versatility as an oxidant. Notably, it can tolerate amine functionalities during oxidation processes, which enhances its utility in complex organic syntheses. Research also indicates that some reactions proceed via single electron transfer mechanisms, further elucidating the pathways through which IBX operates in different substrates .
Several compounds are structurally or functionally similar to 2-iodoxybenzoic acid, each exhibiting unique properties and applications:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Dess-Martin Periodinane | More soluble than IBX; widely used as an oxidant | Often preferred for sensitive substrates |
Iodosobenzene | Used for similar oxidation reactions | Less stable than IBX |
2-Iodosobenzoic Acid | Intermediate formed during IBX synthesis | Can be re-oxidized back to IBX |
2-Iodoxyacetophenone | Similar oxidation capabilities | Different reactivity profile |
Each of these compounds shares some functional similarities with IBX but may differ significantly in solubility, stability, or specific reactivity patterns, making them suitable for distinct applications within synthetic organic chemistry .